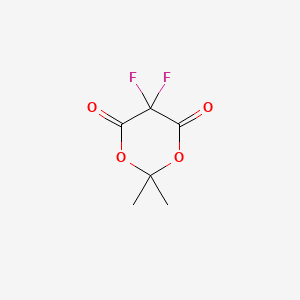

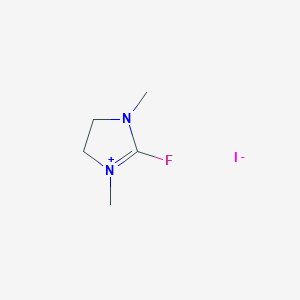

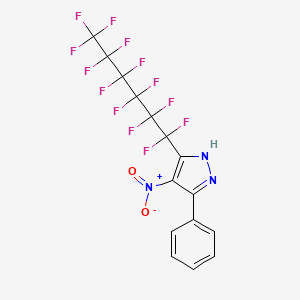

![molecular formula C14H11N3O2 B3039460 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082193-74-5](/img/structure/B3039460.png)

3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

説明

“3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a compound that belongs to the class of triazolo[4,3-a]pyridines . Triazolo[4,3-a]pyridines are known for their versatile biological activities and are used in medicinal chemistry . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For instance, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, emission spectra and luminescence decay curves were recorded with a grating spectrograph .科学的研究の応用

Central Nervous System (CNS) Acting Drugs Potential

3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid falls under the category of heterocyclic compounds with a potential for CNS activity. Heterocycles containing heteroatoms like nitrogen (N), which is a part of the triazolo[4,3-a]pyridine core, have been identified as having a wide range of CNS effects. This makes them interesting for research into novel CNS acting drugs, especially considering the increasing burden of CNS disorders and the adverse effects associated with many current treatments. Compounds like this compound could serve as lead molecules for the synthesis of compounds with CNS activity (Saganuwan, 2017).

Antibacterial Activity

The triazole ring, a critical component of this compound, has been highlighted for its antibacterial activity, particularly against Staphylococcus aureus. Triazole-containing hybrids have shown potential as novel anti-S. aureus agents, addressing the urgent need for new treatments due to the rise of antibiotic-resistant strains. The structural motif of 1,2,4-triazole, as found in the compound, is a potent inhibitor of key bacterial enzymes and has been used clinically, underscoring its significance in developing new antibacterial agents (Li & Zhang, 2021).

Eco-friendly Synthesis Approaches

The synthesis of 1,2,4-triazoles, including derivatives like this compound, has been advancing towards more eco-friendly methods. These approaches aim to provide several advantages such as shorter reaction times, easier work-up, and higher yields, which are critical for sustainable industrial drug synthesis and other applications. Eco-friendly synthesis methods for triazoles are essential for the sustainable production of new drugs and highlight the role of green chemistry in medicinal chemistry (de Souza et al., 2019).

Potential in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, related to the chemistry of triazolo[4,3-a]pyridines, have shown considerable potential in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds, including those derived from triazolo[4,3-a]pyridines, are vital in areas such as metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, showcasing the broad utility of the compound's core structure in advancing chemistry and pharmacology (Li et al., 2019).

作用機序

Target of Action

Similar compounds have been found to interact with various targets, such as iron (ii), cobalt (ii), nickel (ii), and copper (ii) complexes . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

Similar compounds have been found to exhibit inhibitory activity, suggesting that they may interact with their targets to inhibit certain biological processes .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects such as the inhibition of certain biological processes .

Pharmacokinetics

Similar compounds have been found to exhibit favorable pharmacodynamic and pharmacokinetic attributes . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity, suggesting that they may lead to the inhibition of certain biological processes .

将来の方向性

The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . It was reported that the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, compounds were designed and synthesized as potential antiviral agents .

生化学分析

Biochemical Properties

Compounds with similar structures have been found to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune response .

Cellular Effects

Related compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to inhibit enzymes such as IDO1 .

特性

IUPAC Name |

3-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQXCEKGEAPNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)

![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)